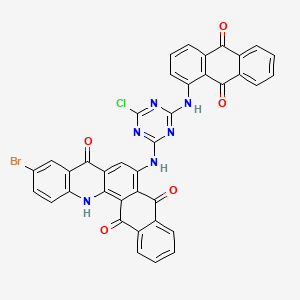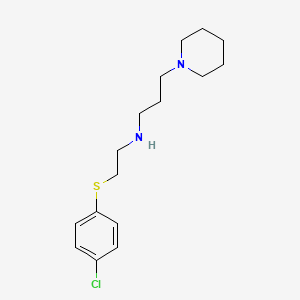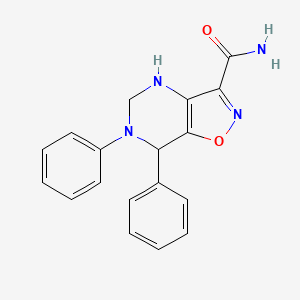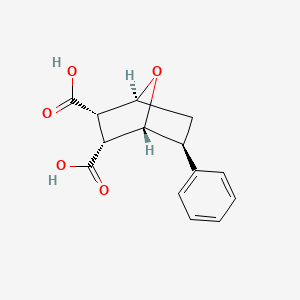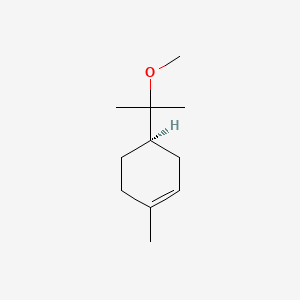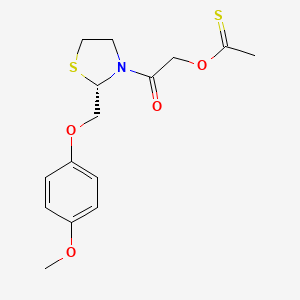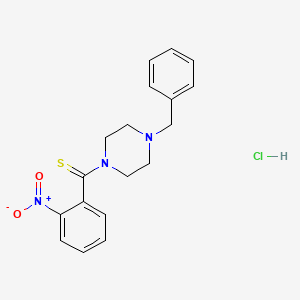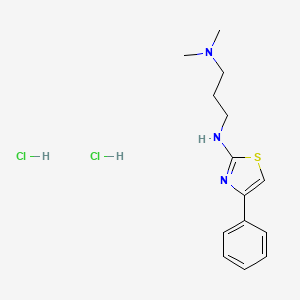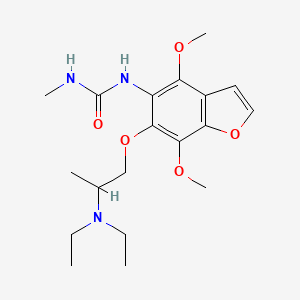
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with methoxy groups and a diethylamino propoxy side chain, making it a unique molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a simpler amine.
科学的研究の応用
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
類似化合物との比較
Similar Compounds
4’,7-Dimethoxy-5-Hydroxyflavone: Known for its inhibitory effects on carbohydrate metabolism enzymes.
1-[4,7-Dimethoxy-6-[2-(diethylamino)propoxy]benzofuran-5-yl]-3-methylurea: Shares a similar structure but with different functional groups.
Uniqueness
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
102433-23-8 |
|---|---|
分子式 |
C19H29N3O5 |
分子量 |
379.5 g/mol |
IUPAC名 |
1-[6-[2-(diethylamino)propoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H29N3O5/c1-7-22(8-2)12(3)11-27-17-14(21-19(23)20-4)15(24-5)13-9-10-26-16(13)18(17)25-6/h9-10,12H,7-8,11H2,1-6H3,(H2,20,21,23) |
InChIキー |
AREQEABBBHWNKW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(C)COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




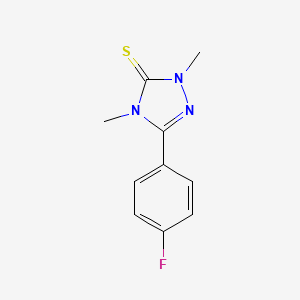
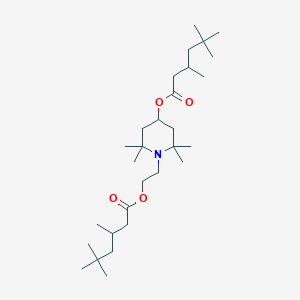
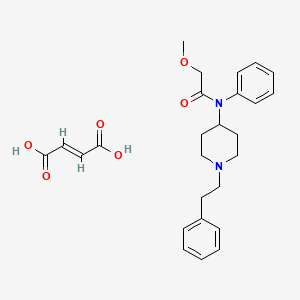
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
